molecular formula C8H7N3O3 B2618470 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid CAS No. 2025628-49-1

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid

Cat. No.: B2618470
CAS No.: 2025628-49-1
M. Wt: 193.162
InChI Key: UAPBRGPFHMDOGF-UHFFFAOYSA-N
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Description

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features a furan ring fused with a triazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The furan ring can be introduced through various synthetic routes, often starting from furan-2-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-((1H-1,2,3-Triazol-1-yl)methyl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    5-((1H-1,2,3-Triazol-1-yl)methyl)pyridine-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.

    5-((1H-1,2,3-Triazol-1-yl)methyl)benzene-1,2-dicarboxylic acid: Features a benzene ring with two carboxylic acid groups.

Uniqueness

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both the furan and triazole rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s reactivity and specificity in various chemical and biological applications.

Properties

IUPAC Name

5-(triazol-1-ylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)5-11-4-3-9-10-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBRGPFHMDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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